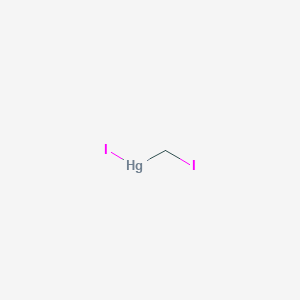
Iodo(iodomethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(iodomethyl)mercury (IMH) is a toxic organic compound that is commonly used in scientific research. It is a member of the organomercury family, which has been extensively studied due to its potential environmental and health hazards. IMH is a colorless liquid that is soluble in organic solvents and has a strong odor. Additionally, we will explore future directions for research on IMH.
Wirkmechanismus
The mechanism of action of Iodo(iodomethyl)mercury is not well understood. It is believed that Iodo(iodomethyl)mercury reacts with thiol groups on proteins and enzymes, leading to the inhibition of their activity. Additionally, Iodo(iodomethyl)mercury can react with DNA and RNA, leading to the formation of adducts that can interfere with their structure and function. The toxicity of Iodo(iodomethyl)mercury is thought to be due to its ability to disrupt cellular processes by binding to critical biomolecules.
Biochemische Und Physiologische Effekte
Iodo(iodomethyl)mercury is highly toxic to living organisms. It can cause a range of physiological and biochemical effects, including neurological damage, kidney damage, and reproductive toxicity. Iodo(iodomethyl)mercury has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which can lead to neurological damage. Additionally, Iodo(iodomethyl)mercury can interfere with the function of ion channels, leading to kidney damage. Iodo(iodomethyl)mercury has also been shown to be toxic to developing fetuses and can cause reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Iodo(iodomethyl)mercury has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify proteins, peptides, and nucleic acids. Additionally, it can be used to study protein-protein interactions and enzyme activity. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems. The use of Iodo(iodomethyl)mercury requires careful handling and disposal to prevent environmental contamination and health hazards.
Zukünftige Richtungen
Future research on Iodo(iodomethyl)mercury should focus on developing safer and more effective alternatives to this toxic compound. Additionally, the mechanisms of action of Iodo(iodomethyl)mercury should be further investigated to understand its effects on cellular processes. The development of new analytical techniques for the detection and quantification of Iodo(iodomethyl)mercury and its metabolites is also needed to assess its environmental and health impacts. Finally, the use of Iodo(iodomethyl)mercury in biological systems should be further explored to understand its potential as a therapeutic agent.
Conclusion:
In conclusion, Iodo(iodomethyl)mercury is a toxic compound that has been extensively studied in scientific research. Its reactivity towards proteins, peptides, and nucleic acids makes it a useful tool for studying biological systems. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems and requires careful handling and disposal. Future research on Iodo(iodomethyl)mercury should focus on developing safer alternatives and understanding its mechanisms of action.
Synthesemethoden
Iodo(iodomethyl)mercury can be synthesized by reacting methyl iodide with mercury in the presence of a reducing agent. This process results in the formation of Iodo(iodomethyl)mercury and other organomercury compounds. The reaction can be carried out under mild conditions and is relatively easy to perform. However, the toxicity of the starting materials and the products makes this process hazardous.
Wissenschaftliche Forschungsanwendungen
Iodo(iodomethyl)mercury is commonly used in scientific research as a reagent for the analysis of proteins and nucleic acids. It can be used to label proteins and peptides for mass spectrometry analysis. Additionally, Iodo(iodomethyl)mercury can be used to modify DNA and RNA for structural and functional studies. The reactivity of Iodo(iodomethyl)mercury towards thiol groups makes it a useful tool for studying protein-protein interactions. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems.
Eigenschaften
CAS-Nummer |
141-51-5 |
|---|---|
Produktname |
Iodo(iodomethyl)mercury |
Molekularformel |
CH2HgI2 |
Molekulargewicht |
468.43 g/mol |
IUPAC-Name |
iodo(iodomethyl)mercury |
InChI |
InChI=1S/CH2I.Hg.HI/c1-2;;/h1H2;;1H/q;+1;/p-1 |
InChI-Schlüssel |
GMEOKFPXHQBBPF-UHFFFAOYSA-M |
SMILES |
C(I)[Hg]I |
Kanonische SMILES |
C(I)[Hg]I |
Andere CAS-Nummern |
141-51-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



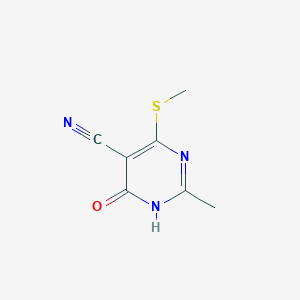
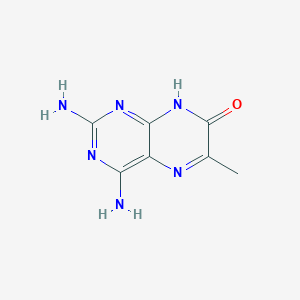
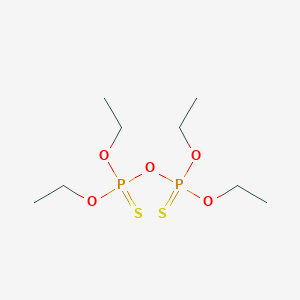
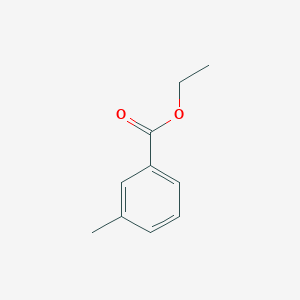
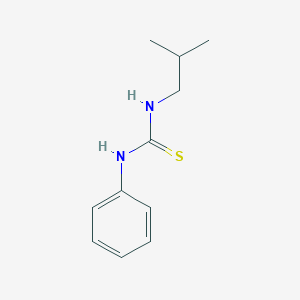
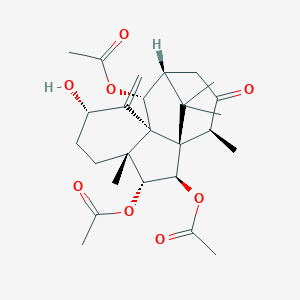
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
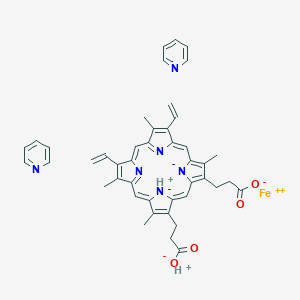
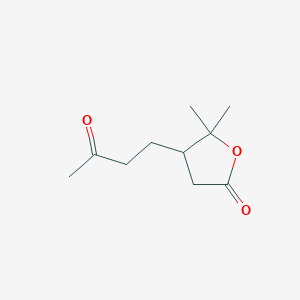

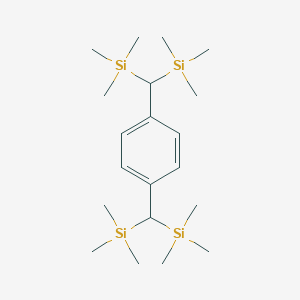
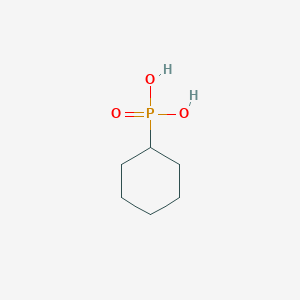
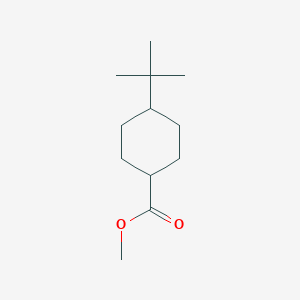
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)